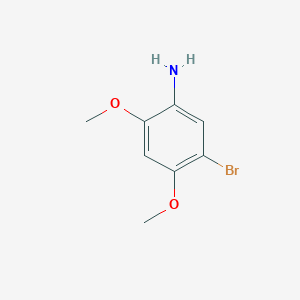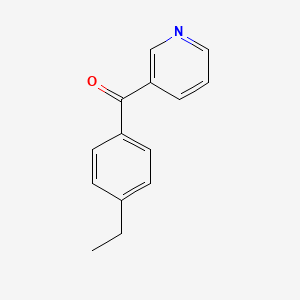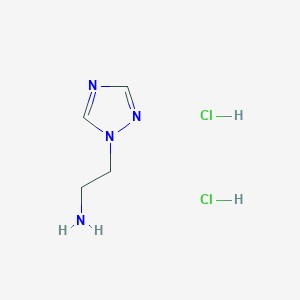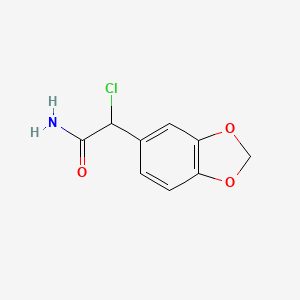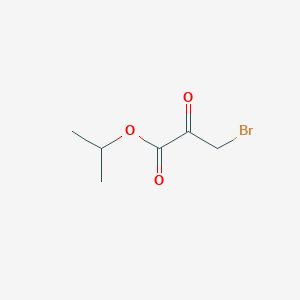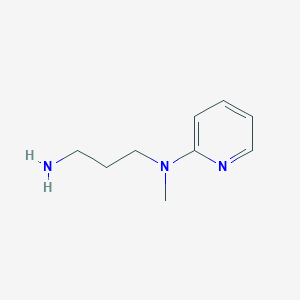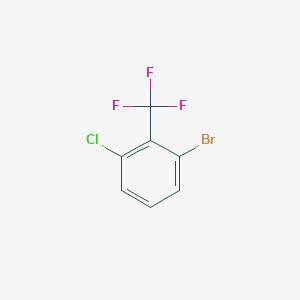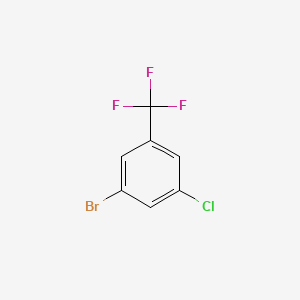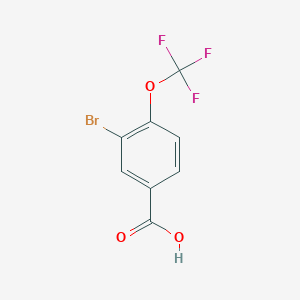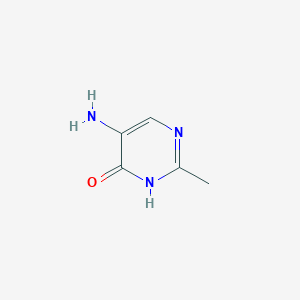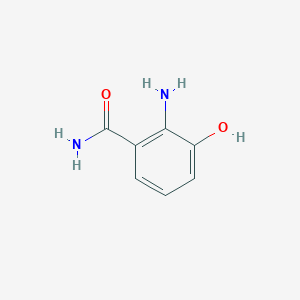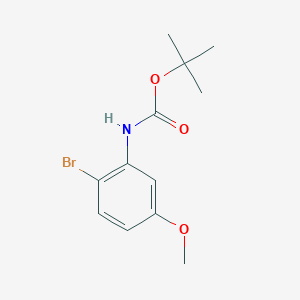
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
Vue d'ensemble
Description
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H16BrNO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom, and a methoxy group attached to a phenyl ring
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amines or other nitrogen-containing functional groups.
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of tetrasubstituted pyrroles , indicating that it may be involved in the formation of heterocyclic compounds.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Given its potential reactivity, it may be involved in the formation of complex organic structures, such as n-boc-protected anilines .
Action Environment
It is known to be stable under normal temperatures and pressures, and should be stored in a dry environment at 2-8°c .
Analyse Biochimique
Biochemical Properties
Tert-Butyl (2-bromo-5-methoxyphenyl)carbamate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions often involve inhibition of enzyme activity, which can affect the metabolism of other compounds. The compound also interacts with proteins and other biomolecules, influencing their function and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in detoxification processes and metabolic pathways . Additionally, it can alter cellular metabolism by inhibiting specific enzymes, leading to changes in the levels of metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes such as cytochrome P450 . This inhibition can lead to changes in the metabolism of other compounds and affect cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at 2-8°C, but it can degrade under certain conditions . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as liver toxicity and changes in metabolic pathways . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound’s lipophilicity also plays a role in its distribution within biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-5-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted carbamates, depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Applications De Recherche Scientifique
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-bromo-5-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of a methoxy group.
tert-Butyl (2-bromo-5-methylphenyl)carbamate: Similar structure but with a methyl group instead of a methoxy group.
tert-Butyl (2-bromo-5-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.
Propriétés
IUPAC Name |
tert-butyl N-(2-bromo-5-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXDARRAQAAGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578067 | |
| Record name | tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169303-80-4 | |
| Record name | tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


